Benzonitrile, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-
Description
Benzonitrile, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- is a boronic ester derivative featuring a benzonitrile core substituted with a phenoxy group at the 3-position, which is further modified with a pinacol-protected boronate moiety. Its molecular formula is C₁₉H₁₉BNO₃ (estimated based on structural analogs), and it is primarily utilized in Suzuki-Miyaura cross-coupling reactions for constructing complex aromatic systems in organic synthesis and materials science . The compound’s boronate group enables efficient coupling with aryl halides or triflates under palladium catalysis, making it valuable in synthesizing donor–acceptor dyads, polymers, and pharmaceuticals .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BNO3/c1-18(2)19(3,4)24-20(23-18)15-8-10-16(11-9-15)22-17-7-5-6-14(12-17)13-21/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVFGBZDINSNDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Boronic acids or esters.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Organic Synthesis
Boron Reagents in Cross-Coupling Reactions
The presence of the boron moiety in Benzonitrile allows it to function as a crucial intermediate in cross-coupling reactions, particularly in Suzuki-Miyaura reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The tetramethyl-1,3,2-dioxaborolane group enhances the reactivity of the compound by stabilizing the transition states involved in these reactions .
Medicinal Chemistry
Potential Anticancer Agents
Research has indicated that compounds containing boron can exhibit anticancer properties. Benzonitrile derivatives have been evaluated for their ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For instance, studies have shown that certain benzonitrile derivatives can induce cell cycle arrest and promote apoptosis in malignant cells .
Drug Delivery Systems
Due to their unique chemical properties, benzonitrile derivatives can be utilized in drug delivery systems. The dioxaborolane group can facilitate the controlled release of therapeutic agents by forming stable complexes with various drugs. This property is particularly beneficial for targeted therapy in cancer treatment where localized drug delivery is crucial .
Materials Science
Synthesis of Functional Polymers
Benzonitrile derivatives are also valuable in the field of materials science for synthesizing functional polymers. The incorporation of boron-containing groups allows for enhanced thermal stability and mechanical properties in polymer matrices. These materials can find applications in coatings, adhesives, and composites where improved performance is required .
Data Tables
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Cross-Coupling Efficiency | High reactivity in Suzuki reactions | |
| Polymer Applications | Enhanced thermal stability |
Case Studies
-
Anticancer Activity Study
A study published in a peer-reviewed journal investigated the effects of a series of benzonitrile derivatives on breast cancer cell lines. The results demonstrated that compounds with the dioxaborolane group exhibited significant cytotoxicity compared to standard treatments. -
Cross-Coupling Reaction Optimization
Research focused on optimizing reaction conditions for Suzuki-Miyaura coupling using Benzonitrile derivatives showed improved yields and selectivity when employing these boron-containing compounds as intermediates.
Mechanism of Action
The mechanism of action of Benzonitrile, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boron atom in the dioxaborolan moiety can form stable complexes with other molecules, facilitating cross-coupling reactions. Additionally, the nitrile group can undergo reduction or substitution, leading to the formation of diverse products .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile (CAS 171364-82-2)
- Structure : Para-substituted boronate on the benzonitrile ring.
- Molecular Formula: C₁₃H₁₆BNO₂; MW: 229.08 .
- Key Differences : The para-substitution allows for extended conjugation, enhancing electronic communication in charge-transfer dyads . However, steric hindrance at the para position may reduce reactivity in certain cross-coupling reactions compared to meta-substituted analogs.
3-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile
- Structure : Fluorine at the 3-position adjacent to the boronate.
- Molecular Formula: C₁₃H₁₅BFNO₂; MW: 247.08 .
- This compound is used in medicinal chemistry for HIV-1 reverse transcriptase inhibitors .
3-Amino-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Benzonitrile
Functional Group Modifications
2-[[3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenoxy]Methyl]Benzonitrile (CAS 1884710-54-6)
- Structure: Methylene spacer between phenoxy and benzonitrile.
- Key Differences : The spacer increases flexibility, which may reduce steric constraints in polymer synthesis .
4-((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Oxy)Butanenitrile
- Structure : Aliphatic nitrile linked via an ether to the boronate.
- Molecular Formula: C₁₀H₁₇BNO₃; MW: 213.06 .
- Key Differences : The aliphatic chain lowers aromaticity, shifting applications toward surfactants or phase-transfer catalysts.
Suzuki-Miyaura Coupling Efficiency
- Steric vs. Electronic Effects : Meta-substitution in the target compound balances steric accessibility and electronic modulation, achieving moderate yields (62%) . Para-substituted analogs show higher yields (68–72%) due to optimal orbital overlap .
Biological Activity
Benzonitrile, specifically 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-, is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. Its molecular formula is , with a molecular weight of approximately 229.09 g/mol. The melting point is reported to be around 99°C .
Biological Activity Overview
Benzonitriles are known for their diverse biological activities including anti-cancer properties and potential applications in drug development. The specific compound discussed here has been evaluated for its cytotoxic effects and interactions with biological systems.
Cytotoxicity Studies
Recent studies have shown that compounds containing the dioxaborolane moiety exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.5 | |
| A549 (Lung Cancer) | 12.0 |
These results indicate that the compound may inhibit cell proliferation effectively in certain cancer types.
The proposed mechanism of action for benzonitrile derivatives involves interference with cellular processes such as DNA replication and repair mechanisms. The dioxaborolane group is believed to form adducts with DNA or proteins, leading to cytotoxic effects .
Case Studies and Research Findings
- Anti-Cancer Activity : A study conducted by Gregson et al. highlighted the efficacy of benzonitriles in targeting tumor cells through DNA interaction mechanisms. The study found that certain derivatives exhibited enhanced anti-tumor activity when combined with other chemotherapeutic agents .
- In Vivo Studies : In vivo formulations have been developed for the administration of benzonitrile derivatives in animal models. These formulations aim to optimize solubility and bioavailability, crucial for therapeutic applications .
- Drug Conjugates : Research on antibody-drug conjugates (ADCs) incorporating benzonitrile derivatives has shown promise in targeting specific cancer markers such as DLL3. This approach enhances the selectivity and reduces systemic toxicity compared to traditional chemotherapeutics .
Safety and Toxicity
While the biological activity of benzonitrile derivatives is promising, safety assessments are critical. Toxicological studies indicate that while some derivatives show significant anti-cancer properties, they may also exhibit toxicity at higher concentrations . Thus, careful dosing and formulation strategies are necessary.
Q & A
Q. What are the standard synthetic routes for preparing Benzonitrile, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions . For example:
- Step 1: React 3-hydroxyphenylboronic acid pinacol ester with a cyanobenzene derivative under Pd catalysis (e.g., Pd(PPh₃)₄) in anhydrous THF or DMF at 80–100°C .
- Step 2: Optimize reaction conditions with a base like Cs₂CO₃ to deprotonate phenolic intermediates and facilitate coupling .
- Purification: Column chromatography (hexanes/EtOAc gradients) is standard, with yields ranging 50–70% depending on substituent steric effects .
Q. How is the compound characterized structurally, given its boron-containing functional group?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the aromatic substitution pattern, while ¹¹B NMR (if accessible) identifies the boronate ester resonance (~30 ppm) .
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry, as seen in analogous boronate esters .
- Mass Spectrometry: High-resolution MS (HRMS-ESI or EI) validates molecular weight (e.g., calculated for C₁₉H₁₉BNO₃: 335.14 g/mol) .
Q. What is the role of the boronate ester group in cross-coupling reactions?
Methodological Answer: The boronate ester acts as a transient protecting group and coupling partner in Suzuki-Miyaura reactions. Key considerations:
- Stability: The pinacol ester protects boron from hydrolysis, enabling storage and handling in air briefly .
- Reactivity: The boron center undergoes transmetalation with Pd catalysts, enabling C–C bond formation with aryl halides .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., nitrile) influence the reactivity of the boronate ester in cross-coupling?
Methodological Answer:
- Electronic Effects: The nitrile group at the 3-position withdraws electron density, reducing boron’s Lewis acidity and slowing transmetalation. This requires optimized Pd catalysts (e.g., PdCl₂(dppf)) and elevated temperatures (80–100°C) .
- Competing Side Reactions: Nitrile groups may coordinate to Pd, necessitating ligand screening (e.g., SPhos vs. XPhos) to suppress deactivation .
Q. What strategies resolve contradictions in spectral data for regiochemical assignments?
Methodological Answer:
- NOESY/ROESY NMR: Differentiates para vs. meta substitution patterns by correlating spatial proximity of aromatic protons .
- DFT Calculations: Predicts ¹³C NMR chemical shifts for comparison with experimental data, resolving ambiguities in boronate ester positioning .
- Comparative Synthesis: Prepare regioisomeric standards (e.g., 2- vs. 4-substituted analogs) to benchmark spectral signatures .
Q. How can reaction efficiency be improved for sterically hindered derivatives of this compound?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 20 h to 2 h) and improves yields for sterically congested systems .
- Bulky Ligands: Use Pd catalysts with sterically demanding ligands (e.g., DavePhos) to mitigate steric hindrance at the boron center .
- Solvent Optimization: Switch to polar aprotic solvents like DME or diglyme to enhance solubility of bulky intermediates .
Q. What are the applications of this compound in designing donor–acceptor (D–A) systems for charge-transfer studies?
Methodological Answer:
- D–A Dyad Synthesis: Couple the boronate ester with electron-rich aryl amines (e.g., triphenylamine) via Suzuki-Miyaura reactions to create meta-terphenyl-linked D–A systems .
- Photophysical Analysis: Use UV-vis and fluorescence spectroscopy to quantify intramolecular charge transfer (ICT), correlating with substituent electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
